

Application Notes and Protocols for the Synthesis of 3-Acrylamidophenylboronic Acid

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Compound of Interest

Compound Name: 3-Acrylamidophenylboronic acid

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Introduction

3-Acrylamidophenylboronic acid (3-AAPBA) is a versatile bifunctional monomer that has garnered significant interest in the fields of materials science, biotechnology, and drug delivery. [1] Its unique structure, incorporating both a polymerizable acrylamide group and a diol-binding phenylboronic acid moiety, allows for the creation of "smart" polymers that can respond to changes in glucose concentration.[2] This property makes it a crucial component in the development of glucose sensors, self-regulated drug delivery systems, and responsive hydrogels.[1][2][3]

This document provides detailed protocols for two common methods of synthesizing 3-AAPBA, along with purification techniques and characterization data. The protocols are intended for researchers, scientists, and professionals in drug development.

Synthesis Pathways

There are two primary, well-documented methods for the synthesis of **3-Acrylamidophenylboronic acid**:

- Reaction with Acryloyl Chloride: This method involves the acylation of 3-aminophenylboronic acid with acryloyl chloride in the presence of a base.[4][5][6][7]
- Condensation with Acrylic Acid: This approach utilizes a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to facilitate the amide bond formation between

3-aminophenylboronic acid and acrylic acid.[1][7]

The choice of method may depend on the availability of reagents, desired reaction conditions, and scale of the synthesis.

Experimental Protocols

Method 1: Synthesis via Acryloyl Chloride

This protocol is adapted from procedures described in the literature.[5][6]

Materials and Reagents:

Reagent	Molar Mass (g/mol)
3-Aminophenylboronic acid monohydrate	154.98
Acryloyl chloride	90.51
Sodium bicarbonate (NaHCO ₃)	84.01
Tetrahydrofuran (THF)	-
Deionized Water (H ₂ O)	-
Ethyl acetate	-
Sodium sulfate (Na ₂ SO ₄), anhydrous	142.04
Brine (saturated NaCl solution)	-

Procedure:

- In a 250 mL round-bottom flask, dissolve 3-aminophenylboronic acid monohydrate (3.4 g, 21.9 mmol) in a mixture of 80 mL of THF and water (1:1 v/v).[6]
- Cool the flask to below 5°C in an ice-water bath.[5]
- Slowly add sodium bicarbonate (3.7 g, 44.0 mmol) to the stirred solution.[6]

- In a separate vessel, prepare a solution of acryloyl chloride (3.57 mL, 44.1 mmol) in anhydrous THF (7 mL).[5][6]
- Add the acryloyl chloride solution dropwise to the cooled reaction mixture over a period of 1 hour.[5]
- Allow the reaction mixture to stir overnight, gradually warming to room temperature.[5][6]
- Remove the THF and water under vacuum to obtain an off-white solid.[6]

Purification:

- Dissolve the solid residue in 50 mL of ethyl acetate.[6]
- Filter the solution to remove any insoluble impurities.[6]
- Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.[6]
- Dry the organic layer over anhydrous sodium sulfate (15 g).[6]
- Filter the drying agent and evaporate the ethyl acetate under reduced pressure.[6]
- Recrystallize the resulting solid from water to yield off-white crystals of **3-acrylamidophenylboronic acid**.[6] A yield of approximately 65% can be expected.[6]

Method 2: Synthesis via EDCI Coupling

This protocol is based on a condensation reaction facilitated by EDCI.[1]

Materials and Reagents:

Reagent	Molar Mass (g/mol)
3-Aminophenylboronic acid hemisulfate	186.00
Acrylic acid	72.06
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)	191.70
Sodium hydroxide (NaOH)	40.00
Deionized Water (H ₂ O)	-
Diethyl ether	-

Procedure:

- Prepare a solution of acrylic acid (0.43 g, 6 mmol) in 4 mL of deionized water. Adjust the pH to 4.8 using a NaOH solution and cool to 4°C.[1]
- In a 50 mL three-necked flask under a nitrogen atmosphere, dissolve 3-aminophenylboronic acid hemisulfate (1.12 g, 6 mmol) in 20 mL of deionized water. Adjust the pH to 4.8 with a NaOH solution.[1]
- Cool the 3-aminophenylboronic acid solution to 4°C in an ice-water bath.[1]
- Add EDCI (1.15 g, 6 mmol) to the cooled 3-aminophenylboronic acid solution.[1]
- Add the pre-cooled acrylic acid solution to the reaction mixture and stir at 4°C for 1 hour.[1]
- Remove the ice-water bath and allow the reaction to proceed at room temperature for 12 hours.[1]

Purification:

- Filter the reaction mixture.[1]
- Extract the product from the filtrate with 20 mL of diethyl ether. Repeat the extraction four times.[1]

- Combine the ether extracts and remove the solvent by vacuum drying at room temperature to obtain a white solid powder.[1]
- Dissolve the white powder in 20 mL of water and recrystallize at a low temperature.[1]
- Filter the crystals and dry them under vacuum at room temperature to obtain the final white crystalline product.[1]

Characterization Data

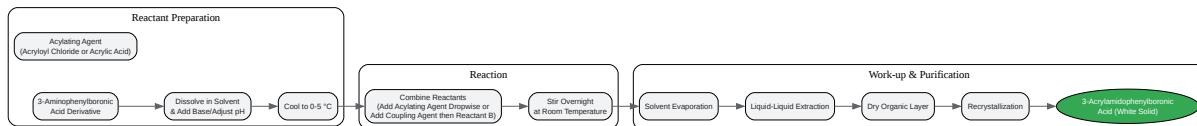
The structure and purity of the synthesized **3-acrylamidophenylboronic acid** can be confirmed by ¹H NMR spectroscopy.

¹H NMR Data (300 MHz, DMSO-d₆):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Reference
10.06	s	1H	NH	[6]
8.01	s	2H	B-(OH) ₂	[6]
7.86, 7.81–7.78, 7.49–7.47, 7.29– 7.24	s, d, d, t	1H each	ArH	[6]
6.48–6.39	2d	1H	vinyl CH ₂	[6]
6.26–6.19	dd	1H	vinyl CH ₂	[6]
5.73–5.69	dd	1H	vinyl CH	[6]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of **3-acrylamidophenylboronic acid**.

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Caption: General workflow for the synthesis of **3-Acrylamidophenylboronic acid**.

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